

Agrochemical Applications of Fluorophenyl Isoxazoles: Application Notes and Protocols

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Compound of Interest

Compound Name: (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Cat. No.: B151351

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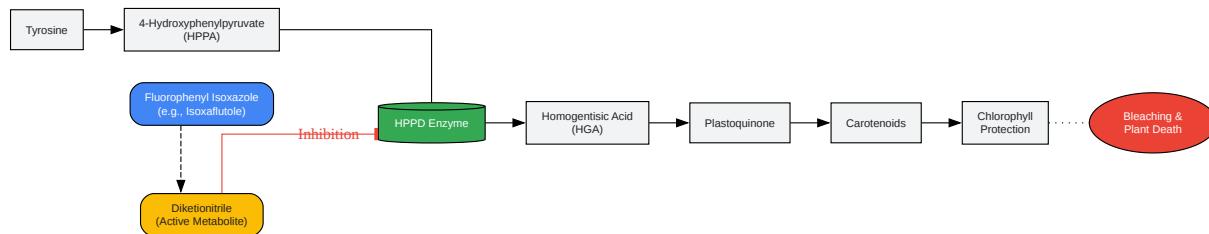
This document provides a detailed overview of the agrochemical applications of fluorophenyl isoxazoles, focusing on their use as herbicides, fungicides, and insecticides. It includes quantitative data on their efficacy, detailed experimental protocols for their evaluation, and diagrams illustrating their mechanisms of action.

Herbicidal Applications

Fluorophenyl isoxazoles are a significant class of herbicides, with Isoxaflutole being a key example. These compounds are highly effective in controlling a broad spectrum of grass and broadleaf weeds in various crops.

Mechanism of Action: HPPD Inhibition

Isoxaflutole and related compounds act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).^{[1][2]} In susceptible plants, isoxaflutole is rapidly converted to a diketonitrile derivative, which is the active herbicidal molecule.^[1] This active metabolite inhibits HPPD, an essential enzyme in the pathway for plastoquinone and tocopherol biosynthesis. The inhibition of this pathway ultimately leads to the bleaching of new plant tissues due to the destruction of chlorophyll, followed by plant death.^{[1][2]}



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Caption: Mechanism of action of fluorophenyl isoxazole herbicides.

Quantitative Data: Herbicidal Efficacy of Isoxaflutole

The following tables summarize the weed control efficacy of isoxaflutole from various field trials.

Table 1: Efficacy of Isoxaflutole Against Various Weed Species.

Weed Species	Application Rate (g a.i. ha ⁻¹)	Timing	% Control	Reference
Palmer amaranth (<i>Amaranthus palmeri</i>)	105	PRE	91-93%	[3]
Large Crabgrass (<i>Digitaria sanguinalis</i>)	105	PRE	77%	[3]
Common Lambsquarters (<i>Chenopodium album</i>)	53 - 105 + Metribuzin	PRE	71-95%	[4]
Pigweed species (<i>Amaranthus spp.</i>)	53 - 105 + Metribuzin	PRE	86-95%	[4]
Common Ragweed (<i>Ambrosia artemisiifolia</i>)	53 - 105 + Metribuzin	PRE	71-95%	[4]
Velvetleaf (<i>Abutilon theophrasti</i>)	53 - 105 + Metribuzin	PRE	71-95%	[4]
Barnyardgrass (<i>Echinochloa crus-galli</i>)	53 - 105 + Metribuzin	PRE	85-97%	[4]
Foxtail species (<i>Setaria spp.</i>)	53 - 105 + Metribuzin	PRE	86-100%	[4]
Kochia (<i>Kochia scoparia</i>)	79 - 210	PRE	>80%	[5]
Wild Mustard (<i>Sinapis</i>)	79 - 210	PRE	>80%	[5]

arvensis)

Redroot Pigweed (Amaranthus retroflexus)	105	PRE	>80%	[5]
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PRE: Pre-emergence

Experimental Protocol: Whole-Plant Herbicide Efficacy Assay

This protocol describes a method for evaluating the pre-emergence herbicidal efficacy of fluorophenyl isoxazole compounds on target weed species.

1. Plant Material and Growth Conditions:

- Grow target weed species from seed in pots containing a standard potting mix.
- Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C/20°C day/night, 60-70% relative humidity, 16-hour photoperiod).

2. Herbicide Application:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone).
- Prepare a series of dilutions of the test compound in a spray solution containing a surfactant.
- Apply the herbicide solutions to the soil surface of the pots containing the weed seeds using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
- Include a negative control (spray solution without the test compound) and a positive control (a commercial standard herbicide).

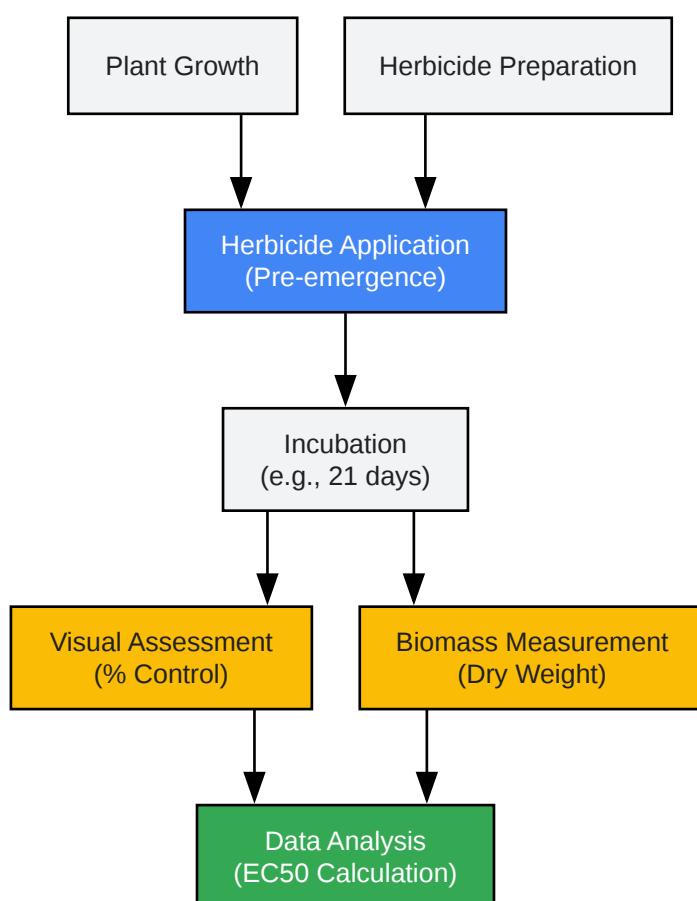
3. Efficacy Assessment:

- After a specified period (e.g., 21 days), visually assess the percentage of weed control for each treatment compared to the untreated control.

- Harvest the above-ground biomass of the surviving plants, dry them in an oven at 70°C for 72 hours, and record the dry weight.
- Calculate the percent inhibition of growth based on the reduction in dry weight compared to the untreated control.

4. Data Analysis:

- Analyze the data using an appropriate statistical method (e.g., ANOVA followed by a means separation test).
- Determine the EC₅₀ value (the concentration of the herbicide that causes a 50% reduction in plant growth) by fitting the data to a dose-response curve.[\[6\]](#)[\[7\]](#)



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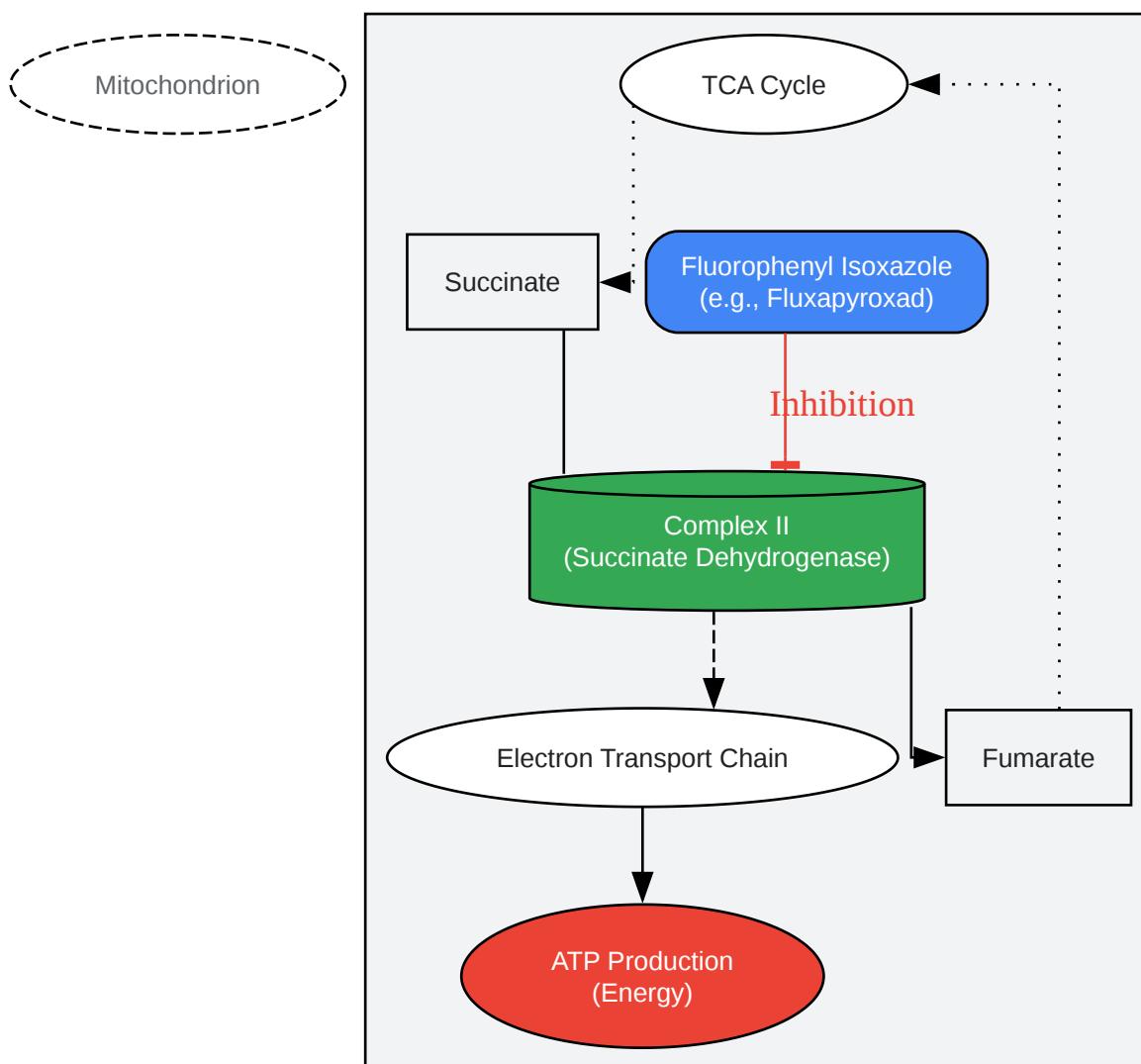
Caption: Workflow for whole-plant herbicide efficacy assay.

Fungicidal Applications

Certain fluorophenyl isoxazoles, such as Fluxapyroxad, have demonstrated potent fungicidal activity against a range of plant pathogenic fungi.

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Fluxapyroxad belongs to the class of succinate dehydrogenase inhibitor (SDHI) fungicides.^[8] ^[9] It targets Complex II of the mitochondrial respiratory chain, specifically inhibiting the enzyme succinate dehydrogenase.^[8] This inhibition disrupts the fungal cell's energy production by blocking the tricarboxylic acid (TCA) cycle and electron transport, ultimately leading to the cessation of fungal growth and development.^{[8][10]}



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Caption: Mechanism of action of SDHI fungicides.

Quantitative Data: Fungicidal Efficacy of Fluxapyroxad

Table 2: Efficacy of Fluxapyroxad Against Potato Black Scurf (*Rhizoctonia solani*).[\[11\]](#)

Treatment (Concentration)	Disease Severity Reduction (%)	Yield Increase (%)
Fluxapyroxad 333 FS (0.08%)	90.77	12.12
Fluxapyroxad 333 FS (0.1%)	92.43	14.02
Fluxapyroxad 333 FS (0.12%)	92.43	14.60

Experimental Protocol: In Vitro Antifungal Assay

This protocol outlines a method for determining the in vitro antifungal activity of fluorophenyl isoxazole compounds against pathogenic fungi.

1. Fungal Strains and Culture Conditions:

- Obtain pure cultures of the target fungal pathogens.
- Maintain the fungal strains on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at an appropriate temperature (e.g., 25°C).

2. Preparation of Test Compounds and Media:

- Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
- Prepare a series of dilutions of the stock solutions.
- Add the diluted compounds to molten PDA to achieve the desired final concentrations.
- Pour the amended PDA into Petri dishes.

3. Inoculation and Incubation:

- Take a mycelial plug from the edge of an actively growing fungal culture using a sterile cork borer.
- Place the mycelial plug in the center of the PDA plates containing the test compounds.
- Include a solvent control (PDA with solvent only) and a negative control (PDA only).

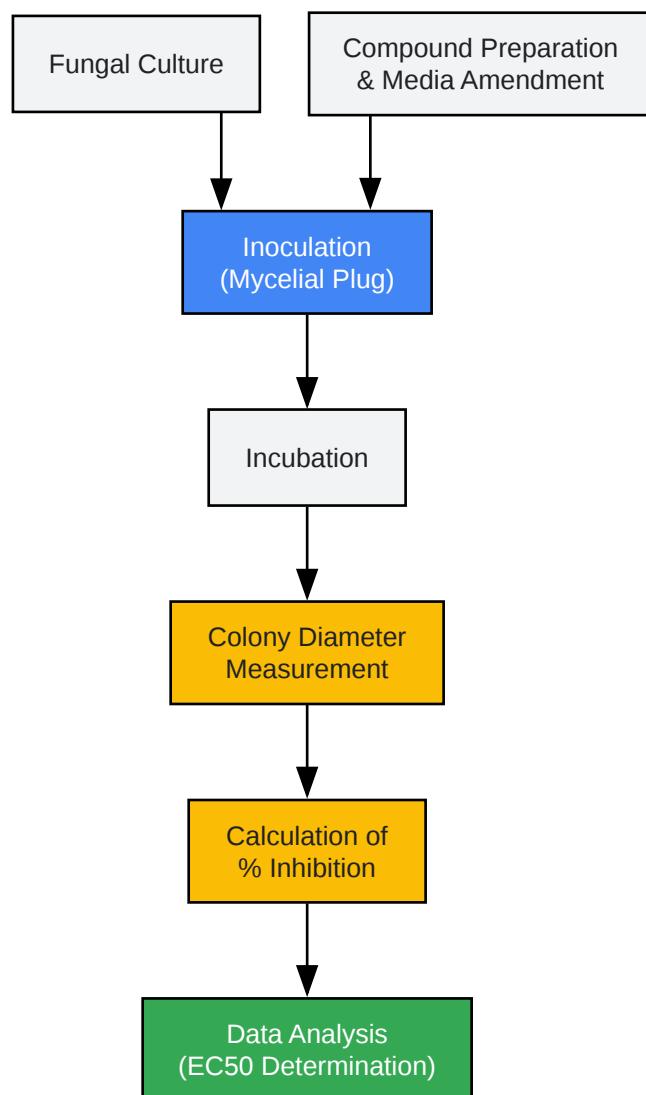
- Incubate the plates at the optimal growth temperature for the fungus.

4. Assessment of Fungal Growth Inhibition:

- Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches a certain size.
- Calculate the percentage of mycelial growth inhibition for each treatment using the formula:
 - Inhibition (%) = $[(dc - dt) / dc] \times 100$
 - where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.[\[12\]](#)

5. Data Analysis:

- Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[\[13\]](#)



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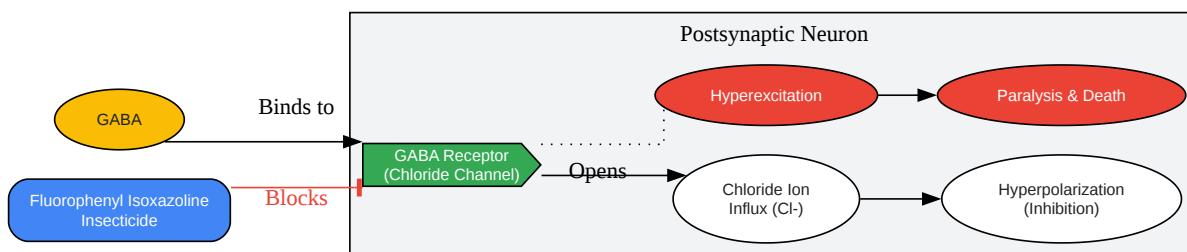
Caption: Workflow for in vitro antifungal assay.

Insecticidal Applications

Isoxazoline insecticides, some of which contain a fluorophenyl moiety, are a newer class of compounds with potent activity against a range of insect pests.

Mechanism of Action: GABA-gated Chloride Channel Antagonism

Isoxazoline insecticides act as non-competitive antagonists of the γ -aminobutyric acid (GABA)-gated chloride channel in the insect nervous system.[14][15] By blocking this channel, they prevent the influx of chloride ions into the neuron, which leads to hyperexcitation of the central nervous system, resulting in paralysis and death of the insect.[15]



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Caption: Mechanism of action of isoxazoline insecticides.

Quantitative Data: Insecticidal Activity of Isoxazolines

The following table presents the insecticidal activity of two isoxazoline compounds against various insect vectors.

Table 3: Insecticidal Activity of Fluralaner and Afoxolaner.[16]

Compound	Insect Species	Strain	IC ₅₀ (nM)
Fluralaner	Anopheles gambiae	KISUMU	33
Fluralaner	Anopheles gambiae	Tiassalé 13 (resistant)	49
Fluralaner	Aedes aegypti	LVP-IB12	92
Fluralaner	Culex pipiens		54
Fluralaner	Phlebotomus argentipes		575
Afoxolaner	Anopheles gambiae	KISUMU	90
Afoxolaner	Anopheles gambiae	Tiassalé 13 (resistant)	114
Afoxolaner	Aedes aegypti	LVP-IB12	177
Afoxolaner	Culex pipiens		134
Afoxolaner	Phlebotomus argentipes		305

Table 4: Larvicidal and Aduliticidal Activity of Fluralaner and Fipronil against Aedes aegypti.[\[17\]](#)

Compound	Bioassay	24-h LC ₅₀ /LD ₅₀
Fluralaner	Larval	1.8 ppb
Fipronil	Larval	23 ppb
Fluralaner	Adult Topical	1.3 ng/mg
Fipronil	Adult Topical	0.06 ng/mg

Experimental Protocol: Insecticidal Bioassay (Contact and Ingestion)

This protocol describes methods for assessing the contact and ingestion toxicity of fluorophenyl isoxazole compounds against insect pests.

1. Insect Rearing:

- Maintain a healthy colony of the target insect species under controlled laboratory conditions (temperature, humidity, photoperiod, and diet).

2. Contact Toxicity Bioassay (e.g., Adult Vial Test):[18]

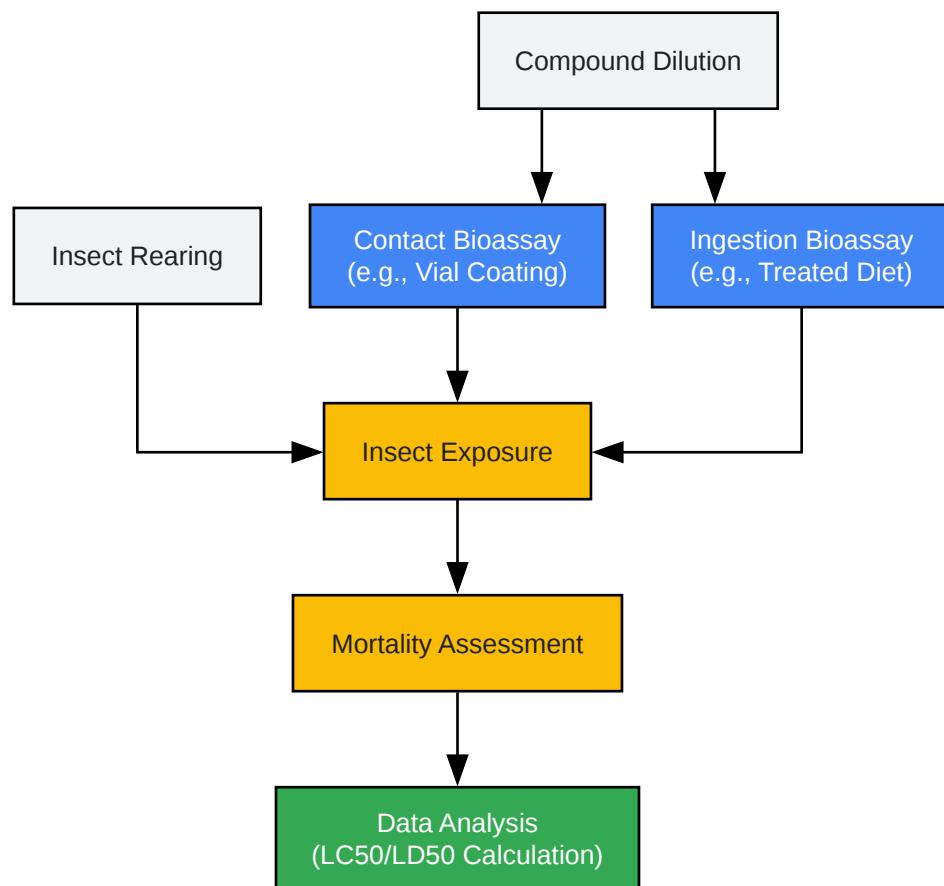
- Prepare a series of dilutions of the test compound in a suitable solvent (e.g., acetone).
- Coat the inside of glass vials with 0.5 mL of each dilution and allow the solvent to evaporate, leaving a residue of the test compound.
- Introduce a known number of adult insects into each vial.
- Include a solvent-treated control vial.
- Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

3. Ingestion Toxicity Bioassay:[19]

- Prepare a diet (e.g., sucrose solution for adult mosquitoes) containing a series of concentrations of the test compound.
- Provide the treated diet to the insects.
- For insects that feed on plant material, a leaf-dip bioassay can be used, where leaves are dipped in the test solutions and offered to the insects.
- Include a control group that receives an untreated diet.
- Record insect mortality at regular intervals.

4. Data Analysis:

- Correct the mortality data for control mortality using Abbott's formula if necessary.
- Determine the LC_{50} (lethal concentration for 50% of the population) or LD_{50} (lethal dose for 50% of the population) values by probit analysis of the dose-response data.



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